N-(6-Quinolyl)-1-adamantanecarboxamide
Description
N-(6-Quinolyl)-1-adamantanecarboxamide is a synthetic compound combining the rigid, lipophilic adamantane moiety with a quinoline ring system.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-quinolin-6-yladamantane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c23-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-17-3-4-18-16(9-17)2-1-5-21-18/h1-5,9,13-15H,6-8,10-12H2,(H,22,23) |
InChI Key |
XRBIRJUGUXROIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline-Based Adamantanecarboxamides
- N-(2-Methyl-8-quinolinyl)-1-adamantanecarboxamide (C21H24N2O, MW 320.43): This analog features a methyl group at the 2-position of the quinoline ring. Its molecular weight (320.43) suggests higher lipophilicity than simpler alkyl derivatives .
Aryl-Substituted Adamantanecarboxamides
- N-(1-Naphthyl)-1-adamantanecarboxamide (C21H23NO, MW 305.41): Replacing quinoline with a naphthyl group enhances aromatic surface area, which may improve interactions with hydrophobic protein pockets. However, the lack of a nitrogen heteroatom in naphthyl reduces hydrogen-bonding capability compared to quinoline derivatives .
- Its lower molecular weight (283.41) correlates with reduced steric demands .
Alkyl- and Cycloalkyl-Substituted Derivatives
- N-Cyclohexyl-1-adamantanecarboxamide (C17H27NO, MW 261.40): The cyclohexyl group provides a balance of rigidity and solubility. NMR data (δ 1.90–1.65 ppm for adamantane protons) and a yield of 84% highlight efficient synthesis via amidation .
- N-(6-Bromohexyl)-1-adamantanecarboxamide (C17H29BrNO, MW 342.14): The bromohexyl chain enables further functionalization (e.g., nucleophilic substitution). Its IR spectrum shows characteristic amide C=O stretching at ~1626 cm⁻¹, consistent with other adamantanecarboxamides .
Heterocyclic Derivatives
- N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)-1-adamantanecarboxamide (C29H30N3O3S, MW 508.64):
The isothiazolopyridine core and methoxy groups enhance electronic complexity, improving kinase inhibitory activity. HRMS data (m/z 508.2252) confirm its structural integrity .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | MW | Key Features |
|---|---|---|---|
| N-(6-Quinolyl)-1-adamantanecarboxamide | C20H22N2O | 306.40 | High rigidity, potential for catalytic and medicinal applications |
| N-(1-Naphthyl)-1-adamantanecarboxamide | C21H23NO | 305.41 | Enhanced hydrophobicity, limited hydrogen bonding |
| N-Cyclohexyl-1-adamantanecarboxamide | C17H27NO | 261.40 | Balanced solubility, 84% synthetic yield |
| N-(6-Bromohexyl)-1-adamantanecarboxamide | C17H29BrNO | 342.14 | Functionalizable bromine, IR: 1626 cm⁻¹ (C=O) |
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